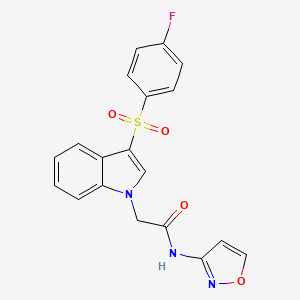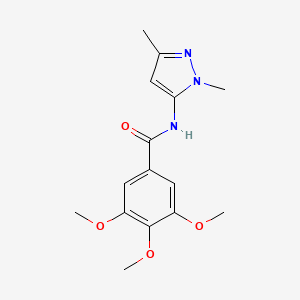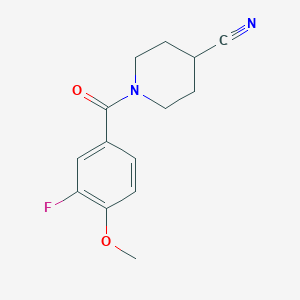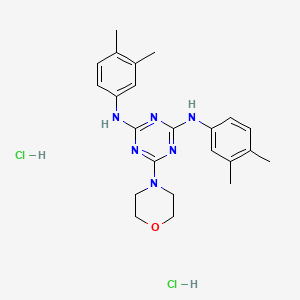![molecular formula C21H23F3N4O B2811164 N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1775333-02-2](/img/structure/B2811164.png)
N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H23F3N4O and its molecular weight is 404.437. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Angiogenic and DNA Cleavage Activities
Research has demonstrated that derivatives of piperidine-carboxamide show significant anti-angiogenic and DNA cleavage activities. These compounds were evaluated using in vivo models, such as the chick chorioallantoic membrane (CAM) model, and showed efficient inhibition of blood vessel formation. Additionally, these compounds exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya et al., 2017).
Glycine Transporter 1 Inhibitor
Structurally related compounds have been identified as potent inhibitors of the glycine transporter 1 (GlyT1), indicating their potential in modulating neurotransmitter levels and impacting neurological conditions. These compounds exhibited favorable pharmacokinetics profiles and increased glycine concentrations in cerebrospinal fluid (CSF) in rats, highlighting their potential for treating disorders associated with neurotransmitter imbalances (Shuji Yamamoto et al., 2016).
Metabolism in Antineoplastic Agents
Studies on the metabolism of structurally related antineoplastic tyrosine kinase inhibitors in patients with chronic myelogenous leukemia (CML) have provided insights into the main metabolic pathways of these compounds in humans. Understanding the metabolism of such compounds is crucial for optimizing their pharmacological profiles and efficacy in cancer therapy (Aishen Gong et al., 2010).
Nonaqueous Capillary Electrophoresis
Research into the separation of imatinib mesylate and related substances via nonaqueous capillary electrophoresis underscores the importance of analytical methodologies in the quality control of pharmaceutical compounds. Such studies are vital for ensuring the purity and efficacy of medications (Lei Ye et al., 2012).
Soluble Epoxide Hydrolase Inhibitors
The discovery of piperidine-carboxamide derivatives as inhibitors of soluble epoxide hydrolase (sEH) from high-throughput screening efforts highlights the potential of these compounds in modulating inflammatory and pain responses. These inhibitors exhibited potent activity and favorable pharmacokinetic properties, suggesting their utility in treating inflammatory diseases (R. Thalji et al., 2013).
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O/c1-13-25-18(21(22,23)24)12-19(26-13)28-10-8-15(9-11-28)20(29)27-17-7-6-14-4-2-3-5-16(14)17/h2-5,12,15,17H,6-11H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHMHJSJAKSRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NC3CCC4=CC=CC=C34)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2811081.png)
![[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride](/img/structure/B2811082.png)
![2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2811083.png)





![2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2811094.png)


![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2811099.png)
![methyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2811102.png)
![Ethyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2811104.png)